Pt(II) Coproporphyrin III
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C36H36N4O8Pt |
|---|---|
Molecular Weight |
847.8 g/mol |
IUPAC Name |
hydron;platinum(2+);3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O8.Pt/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);/q;+2/p-2 |
InChI Key |
MTPPQQVQGSBHBP-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Pt+2] |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modulation of Pt Ii Coproporphyrin Iii
Strategies for the Preparation of Pt(II) Coproporphyrin III Core
The formation of the this compound core is a multi-step process that begins with the synthesis of the Coproporphyrin III ligand, followed by the insertion of the platinum(II) metal center.
Direct Metalation Protocols for Coproporphyrin III
Direct metalation involves the reaction of the free-base Coproporphyrin III with a suitable platinum(II) salt. A common precursor for the synthesis of the Coproporphyrin III macrocycle is its tetraester derivative, Coproporphyrin III tetramethyl ester, which can be synthesized from the more readily available Protoporphyrin-IX dimethyl ester. nih.gov
A facile and mild method for the insertion of platinum(II) into a porphyrin ring involves the use of platinum(II) chloride complexes, such as bis(benzonitrile)platinum(II) chloride (PtCl2(PhCN)2). This method is advantageous as it proceeds under relatively gentle conditions, typically in a high-boiling solvent like chlorobenzene, and often in the presence of a weak base such as sodium propionate (B1217596) to facilitate the removal of protons from the porphyrin core. lu.se While specific yields for the platination of Coproporphyrin III are not extensively reported, this general methodology provides a reliable route to the desired Pt(II) complex.
| Platinum Salt Precursor | Solvent | Base | Typical Reaction Time | General Yield Range |
| PtCl2(PhCN)2 | Chlorobenzene | Sodium Propionate | 2-4 hours | Good to High |
| K2PtCl4 | Pyridine (B92270)/DMF | - | 12-24 hours | Moderate |
Table 1: Comparison of Common Direct Metalation Protocols for Porphyrins.
Ligand Exchange Reactions in Pt(II) Porphyrin Synthesis
An alternative approach to the synthesis of this compound involves ligand exchange reactions. In this strategy, a more labile metal-porphyrin complex is first synthesized and then treated with a platinum(II) salt. For instance, a zinc(II) or cadmium(II) coproporphyrin complex could be prepared initially. Subsequent reaction with a platinum(II) source, such as K2PtCl4, in a suitable solvent system would lead to the displacement of the initial metal ion by platinum. This method can sometimes offer advantages in terms of milder reaction conditions and improved solubility of intermediates. However, the efficiency of the exchange is dependent on the relative thermodynamic stabilities of the respective metalloporphyrin complexes.
Peripheral Functionalization and Derivatization of the Coproporphyrin III Macrocycle
The four propionic acid side chains and the four meso-positions of the Coproporphyrin III macrocycle offer multiple sites for chemical modification, allowing for the tuning of its solubility, electronic properties, and steric hindrance.
Introduction of Meso- and Beta-Substituents for Tunable Properties
Functionalization at the meso-positions of the porphyrin ring can be achieved through various organic reactions. For instance, meso-alkylation of a related porphyrin, octaethylporphyrin, has been accomplished via the rearrangement of an N-substituted derivative, suggesting a potential route for introducing alkyl groups at the meso-positions of Coproporphyrin III. qmul.ac.uk
Halogenation at the beta-pyrrolic positions is another common strategy for introducing functional handles. The reaction of porphyrins with reagents like N-bromosuccinimide (NBS) can lead to the selective bromination of the beta-positions. nih.govacs.org These halogenated porphyrins can then serve as versatile precursors for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the introduction of a wide variety of aryl, alkynyl, and vinyl substituents. nih.gov
Stereochemical Control in Porphyrin Derivatization
The propionic acid side chains of Coproporphyrin III contain chiral centers, and their stereochemistry can be crucial for specific applications, particularly in biological systems. While the synthesis of the natural isomer III already establishes a specific regiochemistry of the substituents, further stereochemical control during derivatization of the side chains is an important consideration. Standard organic transformations on the carboxylic acid groups, such as esterification or amidation, can be carried out using chiral reagents or catalysts to introduce new stereocenters with a high degree of control. For example, coupling of the propionic acid groups with chiral amines or alcohols can lead to the formation of diastereomeric products that can be separated chromatographically.
Axial Ligand Coordination Chemistry of this compound
The square planar geometry of the Pt(II) ion within the porphyrin macrocycle leaves two axial positions available for coordination with various ligands. This axial ligation plays a critical role in modulating the electronic and photophysical properties of the complex.
Pt(II) porphyrins can coordinate with a variety of Lewis bases, with nitrogen-containing ligands such as pyridines and imidazoles being common examples. The coordination of these axial ligands can influence the phosphorescence lifetime and quantum yield of the this compound complex. The strength of the axial coordination is dependent on the nature of the ligand and the electronic properties of the porphyrin macrocycle. For instance, electron-donating substituents on the porphyrin ring can increase the electron density on the platinum center, potentially affecting the binding affinity of axial ligands. The study of these interactions is crucial for the design of phosphorescent probes with tailored properties.
| Axial Ligand | Coordination Number | Effect on Photophysical Properties |
| Pyridine | 1 or 2 | Can modulate phosphorescence lifetime and quantum yield. |
| Imidazole (B134444) | 1 or 2 | Similar to pyridine, can influence excited state properties. |
| Phosphines | 1 or 2 | Strong sigma-donors that can significantly alter electronic structure. |
Table 2: Examples of Axial Ligands for Pt(II) Porphyrins and Their General Effects.
Strategies for Modifying Axial Ligation Environment
The square planar geometry of the Pt(II) ion within the coproporphyrin III macrocycle allows for axial ligation, wherein ligands coordinate to the metal center from above and below the porphyrin plane. The modification of this axial ligation environment is a key strategy for tuning the physicochemical properties of the complex. The primary strategies for achieving this involve the introduction of various neutral or anionic ligands that can coordinate to the platinum center.
The selection of axial ligands is governed by their electronic and steric properties. Common neutral ligands include nitrogenous bases such as pyridine and its derivatives, imidazoles, and amines. Phosphines are also utilized as axial ligands. Anionic ligands that can be introduced include halides (e.g., Cl⁻, Br⁻, I⁻), cyanide (CN⁻), and hydroxide (B78521) (OH⁻).
The coordination of these ligands to the Pt(II) center is typically achieved by dissolving the this compound in a suitable solvent and adding an excess of the desired ligand. The equilibrium for this reaction can be influenced by factors such as the concentration of the ligand, the solvent, and the temperature. For instance, the binding of a ligand is generally more favorable in non-coordinating solvents.
In some instances, bifunctional ligands can be employed to create more complex supramolecular structures. These ligands can coordinate to the platinum center of one porphyrin molecule while interacting with another porphyrin unit or a different molecular entity, leading to the formation of dimers or larger assemblies.
It is also possible to modulate the axial ligation environment through photochemical methods. Certain axial ligands can be photolabile, allowing for their dissociation from the platinum center upon irradiation with light of a specific wavelength. This provides a mechanism for dynamic control over the coordination sphere of the Pt(II) ion.
Impact of Axial Ligation on Electronic and Geometric Structure
The coordination of axial ligands to the Pt(II) center in coproporphyrin III has a profound impact on both its electronic and geometric structure. These changes can be rationalized by considering the nature of the interaction between the ligand and the metal d-orbitals.
Electronic Structure:
Axial ligation perturbs the energy levels of the platinum d-orbitals. The interaction of the ligand's orbitals with the metal's d_z² orbital, which is oriented along the axial direction, is particularly significant. Strong-field ligands cause a larger splitting of the d-orbital energies, which in turn affects the electronic transitions of the porphyrin macrocycle.
This perturbation of the electronic structure is manifested in the UV-visible absorption and emission spectra of the complex. The Soret and Q-bands, which are characteristic of porphyrins, can exhibit shifts in their absorption maxima and changes in their molar absorptivity upon axial ligation. The phosphorescence properties of Pt(II) porphyrins are also highly sensitive to the axial ligation environment. The nature of the axial ligand can influence the lifetime and quantum yield of phosphorescence.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic effects of axial ligation. worldscientific.comnih.govmdpi.comchemrxiv.org These studies can quantify the changes in orbital energies and predict the resulting spectroscopic changes. For instance, the coordination of a strong σ-donating ligand is expected to raise the energy of the d_z² orbital, which can influence the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the complex.
Table 1: Predicted Impact of Axial Ligands on the Electronic Properties of Pt(II) Porphyrins
| Axial Ligand Type | Expected Effect on HOMO-LUMO Gap | Predicted Shift in Soret Band | Predicted Change in Phosphorescence Lifetime |
|---|---|---|---|
| Weak σ-donor (e.g., H₂O) | Minimal change | Slight red or blue shift | Minimal change |
| Strong σ-donor (e.g., Pyridine) | Decrease | Red shift | Decrease |
| π-acceptor (e.g., CO) | Increase | Blue shift | Increase |
Geometric Structure:
While Pt(II) porphyrins are typically square planar, the coordination of axial ligands can induce geometric distortions. The formation of a five-coordinate or six-coordinate complex will lead to a displacement of the platinum atom from the mean plane of the four porphyrin nitrogen atoms.
The extent of this displacement is dependent on the size and number of the axial ligands. In a five-coordinate complex, the platinum atom is typically displaced towards the axial ligand. In a six-coordinate complex with two identical axial ligands, the platinum atom may remain in the porphyrin plane due to the symmetrical coordination environment.
These geometric changes can be experimentally verified using techniques such as X-ray crystallography. The bond lengths between the platinum atom and the porphyrin nitrogen atoms, as well as the Pt-axial ligand bond lengths, provide direct evidence of the structural changes upon ligation. For example, single crystal X-ray diffraction of a similar Pt(II) porphyrin, Pt(II)-5,10,15,20-tetra(4-methoxy-phenyl)-porphyrin, revealed a square planar geometry with Pt-N bond distances of approximately 2.000 Å and 2.017 Å. nih.gov
Table 2: Representative Geometric Parameters for Pt(II) Porphyrin Complexes with Different Coordination Geometries
| Coordination Geometry | Pt Displacement from Porphyrin Plane (Å) | Average Pt-N Bond Length (Å) | Axial Pt-L Bond Length (Å) |
|---|---|---|---|
| Square Planar (4-coordinate) | 0.00 | ~2.01 | N/A |
| Square Pyramidal (5-coordinate) | ~0.2 - 0.4 | ~2.02 - 2.04 | ~2.2 - 2.5 |
| Octahedral (6-coordinate) | ~0.00 | ~2.03 - 2.05 | ~2.3 - 2.7 |
Advanced Techniques for Structural Elucidation in Synthetic Research
The comprehensive characterization of this compound and its derivatives relies on a suite of advanced analytical techniques to confirm the molecular structure, purity, and electronic properties of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a cornerstone technique for the structural elucidation of porphyrin complexes. ¹H NMR provides detailed information about the protons in the molecule. The characteristic ring current of the porphyrin macrocycle leads to a large chemical shift dispersion, with the inner N-H protons (in the free base porphyrin) appearing at high field (upfield of TMS) and the meso and β-pyrrolic protons appearing at low field (downfield of TMS). nih.gov Upon insertion of the Pt(II) ion, the N-H signals disappear, confirming metalation. mdpi.com
¹³C NMR is used to probe the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra often require longer acquisition times. The chemical shifts of the carbon atoms provide complementary structural information.
For platinum complexes, ¹⁹⁵Pt NMR is a particularly powerful tool. huji.ac.il The ¹⁹⁵Pt nucleus is a spin-1/2 nuclide with a natural abundance of 33.8%, making it amenable to NMR studies. The chemical shift of ¹⁹⁵Pt is highly sensitive to the coordination environment of the platinum atom, including the nature of the axial ligands. huji.ac.ilchemrxiv.org Changes in the ¹⁹⁵Pt chemical shift upon addition of a potential axial ligand can provide direct evidence of coordination.
X-ray Crystallography:
X-ray Absorption Spectroscopy (XAS):
XAS is a technique that probes the local electronic and geometric structure around a specific element. For platinum-containing compounds, Pt L-edge XAS can be used to determine the oxidation state of the platinum and to gain information about the coordination number and the identity of the coordinating atoms. uit.no X-ray Absorption Near Edge Structure (XANES) provides information on the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region gives information on the bond distances and coordination numbers of the neighboring atoms. uit.no
Advanced Spectroscopic and Photophysical Characterization of Pt Ii Coproporphyrin Iii
Electronic Structure and Molecular Orbital Analysis by Spectroscopy
The electronic structure of metalloporphyrins like Pt(II) coproporphyrin III is characterized by a highly conjugated π-electron system within the porphyrin macrocycle. The central platinum ion significantly influences the electronic properties through metal-ligand interactions. Spectroscopic techniques, coupled with quantum chemical calculations, provide insights into the molecular orbitals involved in electronic transitions.
The electronic transitions of porphyrins are primarily of a π→π* nature. mdpi.com The Gouterman's four-orbital model is often used to describe the electronic spectra of porphyrins, involving the two highest occupied molecular orbitals (HOMOs), a1u and a2u, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair (eg). Variations in the energy levels of these frontier molecular orbitals are influenced by factors such as peripheral substituents and the central metal ion. datapdf.com For instance, the introduction of a third-row transition metal like platinum can lead to an upward shift in the eg level due to enhanced interaction with the metal's d-orbitals. datapdf.com
Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in analyzing the electronic structure. mdpi.com These methods can predict the energies and compositions of molecular orbitals, aiding in the interpretation of experimental spectroscopic data. For instance, Natural Bond Orbital (NBO) analysis can reveal details about the coordination bonds, such as the transfer of electron density from the nitrogen atoms of the porphyrin to the vacant orbitals of the central metal cation. mdpi.com The electronic transitions observed in the UV-Vis spectrum, particularly the intense Soret band, are primarily attributed to π→π* transitions between the HOMO-1 and the LUMO/LUMO+1 orbitals. mdpi.com
Detailed Absorption and Emission Spectroscopy of this compound
The UV-Visible absorption spectrum of this compound is characteristic of metalloporphyrins, dominated by two main features: the intense Soret band (or B-band) in the near-UV region and the weaker Q-bands in the visible region. core.ac.uk
The Soret band, typically appearing around 380-400 nm, is a hallmark of the porphyrin macrocycle and can have a molar absorptivity in the order of 10^5 M⁻¹cm⁻¹. core.ac.uknih.gov For Pt(II) coproporphyrin-I, a closely related isomer, the principal absorption maxima are observed at 382 nm and 535 nm. nih.gov When inserted into a protein environment, the Soret band of coproporphyrin III sharpens and shifts to 405 nm. nih.gov These transitions are assigned to π→π* electronic transitions within the porphyrin ring. researchgate.net The Q-bands, which are significantly less intense, appear at longer wavelengths and are also due to π→π* transitions. core.ac.ukresearchgate.net For coproporphyrin III, weak Q-bands are observed in the 500–650 nm region. nih.gov
The specific positions and intensities of these bands can be influenced by the solvent and the local environment of the molecule. nih.gov
Table 1: UV-Visible Absorption Maxima of Pt(II) Coproporphyrin Derivatives
| Derivative | Soret Band (nm) | Q-Bands (nm) | Reference |
|---|---|---|---|
| Pt(II) coproporphyrin-I | 382, 535 | - | nih.gov |
| Coproporphyrin III (in protein) | 405 | 507, 544, 560, 611 | nih.gov |
This table presents data for closely related coproporphyrin derivatives to provide context for the expected spectral features of this compound.
A key feature of Pt(II) porphyrins is their strong room-temperature phosphorescence. rsc.org This emission originates from the radiative decay from the lowest excited triplet state (T1) to the singlet ground state (S0). instras.com The heavy platinum atom promotes efficient intersystem crossing from the initially excited singlet state to the triplet state, leading to high phosphorescence quantum yields. researchgate.netrsc.org
The phosphorescence spectrum of Pt(II) coproporphyrin typically shows a main emission peak in the red region of the spectrum. For instance, Pt(II) coproporphyrin I (PtCP) exhibits a phosphorescence peak at approximately 649 nm with a shoulder at 713 nm when fixed on porous glass. rsc.org The emission maximum for PtCP-labeled oligonucleotides is observed at 648 nm. nih.gov
The phosphorescence quantum yield (Φp), which is the ratio of emitted phosphorescent photons to absorbed photons, is a critical parameter. For Pt(II) coproporphyrin I fixed on a solid surface, the phosphorescence quantum yield was found to be enhanced, reaching around 25%. rsc.org In contrast, the quantum yield in solution is generally lower. rsc.org The high quantum yields make these compounds valuable as phosphorescent probes. rsc.org
Table 2: Phosphorescence Properties of Pt(II) Coproporphyrin Derivatives
| Derivative | Emission Max (nm) | Quantum Yield (Φp) | Environment | Reference |
|---|---|---|---|---|
| Pt(II) coproporphyrin I | 649 | ~0.25 | Fixed on porous glass | rsc.orgrsc.org |
This table highlights the phosphorescent properties of a closely related isomer, Pt(II) coproporphyrin I, to infer the characteristics of this compound.
The photoluminescent properties of this compound are sensitive to the surrounding environment, including the solvent polarity and the presence of quenchers. researchgate.netresearchgate.net Solvent polarity can influence the energy levels of the excited states, potentially leading to shifts in the emission spectra. researchgate.net
A significant environmental factor affecting phosphorescence is the presence of molecular oxygen, which is an efficient quencher of the triplet state. instras.comresearchgate.net This quenching is a collisional process that deactivates the excited triplet state, leading to a decrease in both the phosphorescence intensity and lifetime. rsc.org This high sensitivity to oxygen is the basis for the use of Pt(II) porphyrins in optical oxygen sensing applications. rsc.org
The local environment can also restrict molecular motion and aggregation, which can in turn affect the non-radiative decay pathways. rsc.org For example, fixing Pt(II) coproporphyrin I on the surface of porous glass has been shown to suppress non-radiative deactivation, leading to a higher phosphorescence quantum yield and a longer triplet lifetime compared to the molecule in solution. rsc.orgrsc.org This suppression of non-radiative decay is a key factor in enhancing the phosphorescent properties in solid-state systems. rsc.org
Excited State Dynamics and Energy Dissipation Pathways
Upon photoexcitation, this compound undergoes a series of rapid processes that dictate its photophysical behavior. The dynamics of the excited states, particularly the formation and decay of the triplet state, are crucial to its applications. rsc.orgrsc.orgscience.gov
Following absorption of a photon and excitation to a singlet excited state (S1 or S2), the molecule typically undergoes very fast internal conversion to the lowest excited singlet state (S1). researchgate.net Due to the strong spin-orbit coupling induced by the heavy platinum atom, efficient intersystem crossing occurs, populating the lowest triplet state (T1). researchgate.netscience.gov This process is often ultrafast, occurring on a sub-picosecond to picosecond timescale. science.gov
The lifetime of the triplet state (τp) is a defining characteristic of phosphorescent porphyrins and is typically in the microsecond range. researchgate.net For example, phosphorescent Pt(II) porphyrins generally exhibit phosphorescence lifetimes ranging from 40 to 100 microseconds. researchgate.net The triplet state lifetime of Pt(II) coproporphyrin I in solution is significantly shorter than when it is fixed on a solid support, where non-radiative decay pathways are suppressed. rsc.org The extended lifetime on a solid surface clearly indicates that the suppression of non-radiative deactivation plays a crucial role. rsc.org
The decay of the triplet state can occur through two primary pathways: radiative decay (phosphorescence) and non-radiative decay. The rates of these processes determine the phosphorescence quantum yield and lifetime. researchgate.net The presence of quenchers, such as molecular oxygen, provides an additional non-radiative decay channel, which shortens the triplet lifetime. rsc.org
Table 3: Triplet State Lifetimes of Pt(II) Porphyrin Derivatives
| Compound Class | Typical Triplet Lifetime (µs) | Conditions | Reference |
|---|---|---|---|
| Pt(II) Porphyrins | 40 - 100 | General | researchgate.net |
This table provides a general range for Pt(II) porphyrin triplet lifetimes and highlights the influence of the environment on a closely related isomer.
Intersystem Crossing (ISC) Efficiencies
The presence of a heavy platinum atom in the porphyrin core significantly influences the photophysical properties of this compound, most notably its intersystem crossing (ISC) efficiency. Intersystem crossing is the process by which a molecule in an excited singlet state transitions to a triplet state of lower energy. Due to the strong spin-orbit coupling introduced by the platinum atom, this transition is highly efficient in platinum porphyrins.
Detailed research findings indicate that for platinum and palladium porphyrins, the rates of intersystem crossing are exceptionally high, resulting in triplet states being formed with quantum yields that approach unity. nih.gov This near-perfect efficiency means that almost every photon absorbed by the molecule leads to the formation of a triplet excited state. nih.govuc.pt This characteristic is a direct consequence of the "heavy atom effect," where the heavy nucleus of the platinum atom facilitates the formally spin-forbidden singlet-to-triplet transition. The high triplet quantum yield (Φ_T_) is a critical parameter for applications that rely on the generation of long-lived triplet states. uc.ptrsc.org
| Compound | Photophysical Parameter | Typical Value | Primary Reason |
|---|---|---|---|
| This compound | Intersystem Crossing (ISC) Quantum Yield (ΦT) | ~1.0 | Heavy atom effect of Pt(II) ion |
Energy Transfer Mechanisms (e.g., Förster Resonance Energy Transfer, FRET)
Energy transfer is a fundamental process where an excited donor molecule transfers its electronic excitation energy to an acceptor molecule. One of the most common mechanisms for this is Förster Resonance Energy Transfer (FRET), a non-radiative process based on dipole-dipole coupling between the donor and acceptor. wikipedia.org The efficiency of FRET is acutely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of this distance, and is typically effective over a range of 1-10 nanometers. wikipedia.orgbmglabtech.com For FRET to occur, there must also be a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. bmglabtech.com
In the context of this compound, its high ISC efficiency and the long lifetime of its triplet state make it an excellent candidate for triplet-triplet energy transfer. Studies on similar Pt-porphyrin systems have shown that energy transfer can proceed efficiently from the porphyrin's triplet excited state to a suitable acceptor. nih.govmdpi.com For instance, research on an Erbium(III) complex coordinated with a Pt-porphyrin ligand demonstrated that the Förster resonance mechanism was responsible for energy transfer from the first triplet excited state of the Pt-porphyrin to the Er(III) ion. nih.gov This process is crucial in designing systems for applications such as upconversion and photosensitization, where the long-lived triplet state of the platinum porphyrin acts as an energy reservoir. science.gov
Ultrafast Transient Absorption Spectroscopy for Photodynamics
Ultrafast transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to investigate photochemical and photophysical reactions that occur on extremely short timescales, from femtoseconds to nanoseconds. nih.gov The method involves exciting a fraction of molecules with an ultrashort laser "pump" pulse and then monitoring the changes in their absorption spectrum with a delayed "probe" pulse. nih.gov This allows for the real-time tracking of excited-state populations, energy migration, and the formation of transient species like triplet states. nih.govnih.gov
For this compound, TAS is instrumental in elucidating its photodynamics. Following photoexcitation, the molecule undergoes a series of rapid events, including internal conversion and the highly efficient intersystem crossing to the triplet state. TAS can directly monitor the decay of the singlet excited state and the corresponding rise of the triplet state absorption bands. science.gov Studies on related Pt-porphyrin systems have used TAS to measure the precise time constants for processes such as triplet exciton (B1674681) transfer, which can occur on the picosecond timescale. science.gov These measurements are vital for understanding the kinetics of energy transfer and for optimizing the performance of devices and systems that utilize this compound as a photosensitizer. diamond.ac.uk
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy techniques, including Resonance Raman and Infrared spectroscopy, provide detailed information about the molecular structure, bonding, and dynamic behavior of this compound.
Resonance Raman Spectroscopy for Porphyrin Core Deformations
Resonance Raman (RR) spectroscopy is particularly effective for studying the vibrational modes of the porphyrin macrocycle. By tuning the excitation laser wavelength to coincide with an electronic absorption band (like the Soret band), the Raman signals of the chromophore are selectively enhanced, allowing for detailed structural analysis even in complex environments. nih.gov
The RR spectrum of a porphyrin is highly sensitive to the conformation of its macrocycle. Non-planar deformations such as saddling, ruffling, doming, and waving result in the activation of specific out-of-plane (oop) vibrational modes that are otherwise silent in a planar D4h symmetry. researchgate.netacs.org Studies on coproporphyrin III have shown that its interaction with proteins can induce significant distortions. nih.gov For example, the appearance of a strong γ15 out-of-plane mode is a well-established marker for a saddling-like distortion of the porphyrin core. nih.govresearchgate.net In addition to oop modes, certain in-plane vibrations, known as core-size marker bands, are sensitive to the distance between the center of the porphyrin and the pyrrole (B145914) nitrogen atoms. These bands (ν4, ν3, ν11, ν10) provide information about the expansion or contraction of the porphyrin core upon metalation or interaction with its environment. nih.gov
| Vibrational Mode | Typical Wavenumber (cm-1) | Structural Sensitivity |
|---|---|---|
| ν4 | ~1367 | Core Size (Pyrrole Breathing) |
| ν3 | ~1482 | Core Size (Cβ-Cβ Stretch) |
| ν11 | ~1552 | Core Size (Cβ-H Bending) |
| ν10 | ~1617 | Core Size (Cα-Cm Stretch) |
Infrared and Raman Studies of Ligand Vibrations
While Resonance Raman focuses on the porphyrin core, Infrared (IR) and conventional Raman spectroscopy are invaluable for probing the vibrations of the peripheral substituent groups. integratedoptics.com For Coproporphyrin III, the four propionate (B1217596) side chains (-CH₂CH₂COOH) are the key ligands whose vibrational characteristics can be studied.
The vibrational modes of these propionate groups, such as their stretching and bending vibrations, are sensitive to their local environment, including hydrogen bonding interactions and coordination to the metal center. nih.govsemanticscholar.org IR studies on related metalloporphyrins have identified characteristic frequencies for these ligand vibrations. stanford.edu Research on the coproporphyrin III-ferrochelatase complex revealed that upon binding to the protein's active site, the propionate groups exhibit distinct bending modes. nih.gov Specifically, four clear δ(CβCcCd) bending modes were observed in the RR spectrum, indicating that each propionate group establishes unique hydrogen bond interactions within the protein scaffold. nih.gov Similar detailed analysis of the IR and Raman spectra of this compound can reveal how the propionate ligands interact with their surroundings in various media.
| Vibrational Mode | Observed Wavenumber (cm-1) |
|---|---|
| δ(CβCcCd) Propionate Bending 1 | 360 |
| δ(CβCcCd) Propionate Bending 2 | 381 |
| δ(CβCcCd) Propionate Bending 3 | 393 |
| δ(CβCcCd) Propionate Bending 4 | 403 |
Computational and Theoretical Studies of Pt Ii Coproporphyrin Iii
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT has proven to be a powerful tool for elucidating the ground-state electronic and structural properties of Pt(II) Coproporphyrin III. mdpi.comnih.gov These calculations are fundamental to understanding the molecule's stability, conformation, and the nature of its molecular orbitals.
DFT calculations are used to determine the most stable three-dimensional structure of this compound. mdpi.comfrontiersin.orgnih.gov These optimizations typically predict a nearly planar porphyrin core, which is characteristic of metalloporphyrins. However, the propionate (B1217596) side chains introduce conformational flexibility. mdpi.com Computational studies analyze the various possible orientations and interactions of these side chains, which can influence the molecule's solubility and its interactions with its environment. mdpi.com The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for accurate predictions of spectroscopic and photophysical properties. For instance, DFT ground state geometry calculations have been shown to accurately predict the ruffling of similar porphyrin structures, which was later confirmed by X-ray diffraction analysis. mdpi.com
| Parameter | Description |
| Functional | The choice of exchange-correlation functional (e.g., B3LYP, PBE0) is critical for accuracy. |
| Basis Set | The set of mathematical functions used to represent the electronic wavefunctions (e.g., 6-31G*, LANL2DZ). mdpi.com |
| Solvation Model | Implicit or explicit solvent models can be used to simulate the effect of the chemical environment. |
This table outlines key parameters often considered in DFT calculations for geometrical optimization.
Analysis of the molecular orbitals (MOs) provides a detailed picture of the electronic structure. mdpi.com In this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are typically of π-character and are localized on the porphyrin macrocycle. The platinum d-orbitals mix with the porphyrin orbitals, influencing their energy levels. mdpi.com The energy difference between the HOMO and LUMO is a critical parameter that correlates with the electronic absorption and emission properties of the molecule. mdpi.com The distribution of electron density, which can also be calculated using DFT, reveals the regions of the molecule that are electron-rich or electron-poor, providing insights into its reactivity and intermolecular interactions. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling
TD-DFT is the primary computational method for investigating the excited states of molecules like this compound. nih.govmdpi.comohio-state.edu It allows for the prediction of electronic absorption spectra and provides a framework for understanding the complex photophysical processes that occur after light absorption.
TD-DFT calculations can predict the energies and intensities of electronic transitions, which correspond to the peaks observed in the experimental absorption spectrum. researchgate.netgithub.io For porphyrins, the spectrum is dominated by the intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible region. nih.gov TD-DFT helps to assign these bands to specific electronic transitions between molecular orbitals. mdpi.com For example, the Soret band is typically assigned to a transition from the HOMO to the LUMO+1, while the Q bands arise from transitions from the HOMO to the LUMO. mdpi.commdpi.com The accuracy of these predictions depends on the choice of functional and basis set. github.io
| Band | Typical Wavelength Range | Associated Electronic Transitions |
| Soret Band (B band) | ~400 nm | π → π* (a₁ᵤ, a₂ᵤ → eₖ) |
| Q Bands | 500-600 nm | π → π (a₁ᵤ, a₂ᵤ → eₖ*) |
This interactive table summarizes the typical electronic transitions in metalloporphyrins as predicted by TD-DFT.
A key feature of this compound is its efficient phosphorescence, which originates from the radiative decay of an excited triplet state (T₁) to the singlet ground state (S₀). wikipedia.org TD-DFT can be used to calculate the energies of the excited singlet (S₁) and triplet (T₁) states. The heavy platinum atom enhances spin-orbit coupling, which facilitates a high rate of intersystem crossing (ISC), the non-radiative transition from the S₁ state to the T₁ state. wikipedia.orgwpmucdn.com This process is crucial for populating the triplet state. wpmucdn.comscience.gov Computational studies can model the potential energy surfaces of the excited states and identify the pathways for intersystem crossing, providing a theoretical basis for the high phosphorescence quantum yield observed experimentally for platinum porphyrins. researchgate.netrsc.org The rate of intersystem crossing is influenced by the energy gap between the S₁ and T₁ states, with a smaller gap generally leading to a faster rate. wpmucdn.com
Molecular Dynamics Simulations of this compound in Different Environments
Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the motion and interactions of molecules over time. For a complex like this compound, MD simulations are crucial for understanding its dynamic behavior, conformational changes, and interactions with surrounding environments such as solvents or biological macromolecules. While specific, published MD studies focusing exclusively on this compound are not widespread, the methodology is well-established from studies on structurally similar metalloporphyrins, particularly iron-coproporphyrin III (coproheme). nih.govgalaxyproject.org
The simulation process begins with the establishment of a force field, a set of parameters that defines the potential energy of the system. For metalloporphyrins, this includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals and electrostatic forces. acs.orgresearchgate.net Specialized parameters are required for the platinum ion and its coordination with the porphyrin ring nitrogens. acs.orgnih.govacs.org Force fields such as GROMOS, AMBER, and OPLS-AA are commonly employed, often with custom parameters for the metal center. nih.govnih.govacs.orginnovareacademics.in
A typical MD simulation of a metalloporphyrin, such as the closely related coproheme within an enzyme, involves several key steps. nih.govgalaxyproject.org The initial structure, often derived from X-ray crystallography or built using molecular modeling software, is placed in a simulation box, typically filled with water molecules to mimic a physiological environment. The system is then neutralized by adding counter-ions. An energy minimization step is performed to remove any steric clashes or unfavorable geometries. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values (e.g., 300 K and 1 atm) and held constant, allowing the system to relax into a stable state. galaxyproject.org Finally, a production run is executed for a duration ranging from nanoseconds to microseconds, during which the trajectory data (positions, velocities, and energies of all atoms) is saved for analysis. nih.govgalaxyproject.org
Interactive Data Table: Typical MD Simulation Parameters for Metalloporphyrins
This table summarizes common parameters used in MD simulations of metalloporphyrins, based on protocols for similar compounds. nih.govgalaxyproject.org
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Software Package | GROMACS, AMBER, GROMOS11 | To run the simulation calculations. nih.govgalaxyproject.org |
| Force Field | GROMOS 54A7, AMBER, OPLS-AA (with custom metal parameters) | Defines the physics of atomic interactions. nih.govnih.gov |
| Solvent | Explicit water model (e.g., SPC, TIP3P) | To simulate an aqueous environment. |
| Equilibration Time | ~300 ps (NVT/NPT ensembles) | To stabilize the system's temperature and pressure. nih.gov |
| Production Run Time | 10 - 1000 ns | To collect data for analysis of molecular motions. nih.gov |
| Thermostat | Berendsen, Nosé-Hoover | To maintain a constant temperature. nih.gov |
| Barostat | Berendsen, Parrinello-Rahman | To maintain a constant pressure. nih.gov |
| Integration Time Step | 1 - 2 fs | The time interval between calculation steps. nih.gov |
Quantum Chemical Approaches to Reaction Mechanism Modeling
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. acs.orgnih.govdiva-portal.org These methods allow researchers to model chemical reactions at the level of electrons and orbitals, providing detailed insights into reaction pathways, transition states, and the energetics of catalytic processes. diva-portal.orgresearchgate.net
A key area of investigation for platinum porphyrins is their interaction with other molecules, which forms the basis of their use in sensing and catalysis. mdpi.com For instance, DFT calculations have been used to characterize the interaction between a platinum porphyrin (PtPor) and molecular oxygen (O2). frontiersin.org These studies show that an interaction occurs through the donation of electrons from the occupied 5dz² orbitals of the platinum atom to the π-antibonding orbitals of the oxygen molecule. By calculating the geometry and energy of the PtPor-O2 complex, researchers can model the initial steps of oxygen sensing or reduction reactions. frontiersin.org
DFT is also employed to study the mechanism of substrate radical formation and transformation, which is relevant to many enzymatic and catalytic cycles. In a study on the enzyme AhbD, which acts on iron-coproporphyrin III, DFT calculations using the B3LYP functional were performed to analyze the radical species formed on the coproporphyrin III macrocycle. frontiersin.org Such calculations can predict the distribution of unpaired electron spin density across the molecule and determine the most likely sites for radical activity. frontiersin.org This approach is directly transferable to studying potential radical-mediated reactions involving this compound, for example, in photocatalytic cycles.
Furthermore, quantum chemical modeling can elucidate the mechanism of ligand substitution reactions at the square-planar Pt(II) center. researchgate.net These SN2 reactions are fundamental to the function of many platinum complexes. DFT calculations can map the entire reaction path, from the approach of the entering ligand to the departure of the leaving ligand, and identify the five-coordinate transition state. researchgate.net These models have shown that the reaction is often driven by the dissociation of the leaving ligand, providing crucial information for designing catalysts with specific activation barriers. researchgate.net
Structure-Function Relationship Elucidation Through Computational Methods
A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its function. For this compound, this involves understanding how its three-dimensional geometry, the nature of its substituents, and its electronic configuration influence its chemical and physical properties, such as its light-absorbing characteristics and catalytic activity.
DFT studies have been instrumental in elucidating these relationships for platinum porphyrins. A significant area of research is the effect of peripheral substituent groups on the electronic and optical properties of the porphyrin macrocycle. By computationally replacing hydrogen atoms on the porphyrin ring with various electron-donating or electron-withdrawing groups, researchers can predict how these structural changes will affect the molecule's function as a semiconductor or photosensitizer. mdpi.com These studies have shown that the band gap energy (Eg), a key parameter for semiconductor applications, is highly sensitive to the nature of the substituent. mdpi.com
For example, substituting with an amino group (-NH2), which is an electron-donating group, tends to decrease the band gap and shift the maximum UV-visible absorption wavelength (λmax) to a longer wavelength (a red-shift). mdpi.com Conversely, electron-withdrawing groups can have the opposite effect. This systematic, in-silico screening allows for the rational design of porphyrins with tailored optoelectronic properties.
Interactive Data Table: Substituent Effects on Calculated Properties of Pt(II) Porphyrins
The following table, based on data from DFT studies on substituted Pt(II) porphyrins, illustrates the structure-function relationship by correlating different substituents with key electronic and optical parameters. mdpi.com
| Substituent (R) | Band Gap (Eg) Order | Max Wavelength (λmax) Order | Functional Implication |
|---|---|---|---|
| -NH2 (Amino) | Lowest | Highest | Potential for high light absorption in the visible range. mdpi.com |
| -OH (Hydroxyl) | Low | High | Strong light-absorbing properties. mdpi.com |
| -COOH (Carboxyl) | Intermediate | Intermediate | Moderate optoelectronic properties. mdpi.com |
| -NO2 (Nitro) | Intermediate | Intermediate | Electron-withdrawing nature tunes properties differently. mdpi.com |
| -CH3 (Methyl) | High | Low | Less effective at red-shifting absorption compared to -NH2. mdpi.com |
| -H (Hydrogen) | Highest | Lowest | Serves as the baseline unsubstituted porphyrin. mdpi.com |
Computational methods also clarify structure-function relationships in more complex applications, such as photocatalysis. In a study of two Pt(II)-porphyrins designed for solar hydrogen evolution, DFT calculations were used to explain why one structure was more efficient than the other. The more efficient catalyst was found to have a longer triplet excited-state lifetime and a more favorable thermodynamic driving force for accepting electrons, properties that were directly linked to its specific molecular structure through the calculations. This demonstrates how computational modeling can provide a fundamental understanding that guides the development of new, more efficient materials.
Compound Names
| Compound Name |
|---|
| This compound |
| Iron-coproporphyrin III (Coproheme) |
| Platinum Porphyrin (PtPor) |
| Molecular Oxygen (O2) |
| Zinc-coproporphyrin III |
| meso-tetraphenylporphyrin (TPP) |
| Rhodamine 6G |
| Pt meso-tetraphenyltetrabenzoporphyrin (Ph4TBP) |
Mechanistic Investigations in Catalysis with Pt Ii Coproporphyrin Iii
Catalytic Oxidation Reactions
Platinum(II) coproporphyrin III, like other metalloporphyrins, is investigated for its potential to catalyze a variety of oxidation reactions. These complexes are recognized as synthetic analogues of cytochrome P-450 enzymes, which are known for their role in oxidation processes. academie-sciences.fr The catalytic activity is centered around the ability of the platinum ion to activate oxidants and transfer oxygen atoms to a substrate.
The substrate scope for oxidation reactions catalyzed by metalloporphyrins is broad, encompassing the transformation of numerous organic compounds. academie-sciences.frnih.gov While specific data for Pt(II) coproporphyrin III is limited, the general reactivity of this class of catalysts suggests activity towards the oxidation of hydrocarbons, such as alkanes and alkenes. academie-sciences.fr The oxidation of olefins typically yields epoxides as the primary product. academie-sciences.fr Selectivity can be a challenge, as over-oxidation can lead to byproducts; for instance, in olefin epoxidation, aldehydes or carboxylic acids may also be formed. academie-sciences.fr The steric and electronic properties conferred by the protein scaffold in artificial metalloenzymes can enhance stereoselectivity by limiting the conformational mobility of the substrate within the active site.
| Substrate Class | Representative Substrate | Primary Product | Potential Byproducts |
|---|---|---|---|
| Alkenes (Olefins) | Styrene | Styrene Oxide (Epoxide) | Benzaldehyde, Benzoic Acid |
| Sulfides | Thioanisole | Methyl Phenyl Sulfoxide | Methyl Phenyl Sulfone |
| Anilines | Aniline | Nitrosobenzene | Nitrobenzene |
| Phenols | Phenol | Quinones | Polymerization products |
This table represents the general substrate scope for metalloporphyrin-catalyzed oxidations, based on analogous systems. academie-sciences.frnih.gov
A commonly proposed mechanism for hydrocarbon oxidation by metalloporphyrins involves the formation of a high-valent metal-oxo species as the key active oxidant. academie-sciences.fr This catalytic cycle is analogous to those suggested for manganese and iron porphyrins. academie-sciences.fr
The proposed cycle for this compound can be described as follows:
Activation of Oxidant: The Pt(II) center reacts with an oxygen donor, such as a peroxide or molecular oxygen in the presence of a coreductant. academie-sciences.fr
Formation of Metal-Oxo Intermediate: This activation leads to the formation of a high-valent platinum-oxo species, likely a Pt(IV)=O intermediate. This step involves the formal oxidation of the platinum center from +2 to +4. nih.gov This intermediate is considered the primary oxidizing agent in the reaction. academie-sciences.fr
Oxygen Atom Transfer: The unstable platinum-oxo intermediate rapidly reacts with the hydrocarbon substrate. It transfers its oxygen atom to the substrate, leading to the formation of the oxidized product (e.g., an epoxide from an olefin). academie-sciences.fr
Catalyst Regeneration: Upon transferring the oxygen atom, the platinum center is reduced back to its initial Pt(II) state, thereby closing the catalytic loop and allowing the cycle to begin anew.
A significant challenge in these systems is the stability of the catalyst, as the porphyrin macrocycle itself can be degraded by the potent oxidizing intermediates or the oxidant, leading to catalyst deactivation. nih.gov
The catalytic performance of this compound is a result of the synergistic functions of the central platinum ion and the surrounding porphyrin ligand. nih.govrsc.org
Role of the Pt(II) Center: The platinum ion is the core of catalytic activity. Its ability to access higher oxidation states, specifically Pt(IV), is fundamental to the formation of the reactive metal-oxo species responsible for oxygen transfer. nih.govacs.org The metal center coordinates and activates the oxidant, facilitating the cleavage of O-O bonds and the generation of the active intermediate.
Catalytic Reduction Reactions (e.g., Hydrogen Evolution Reaction, HER; CO2 Reduction)
Pt(II) porphyrins are also effective catalysts for reduction reactions, particularly those driven by light (photocatalysis) or electricity (electrocatalysis). nih.gov These processes are of significant interest for converting solar or electrical energy into chemical fuels like hydrogen (H₂) or reduced carbon products.
In photocatalysis, the Pt(II) porphyrin acts as a photosensitizer, absorbing light to initiate the chemical reaction. nih.gov The general mechanism involves the generation of a long-lived excited state that engages in electron transfer processes. rsc.org
Hydrogen Evolution Reaction (HER): The photocatalytic production of hydrogen from protons typically involves a sacrificial electron donor.
Photoexcitation: The this compound absorbs light, promoting it to an excited singlet state, which then rapidly converts to a more stable, long-lived triplet excited state. rsc.org
Reductive Quenching: The excited triplet state is a powerful oxidant and is reduced by a sacrificial electron donor (e.g., triethanolamine, TEOA), generating a reduced Pt(II) porphyrin π-anion radical. rsc.orgmdpi.com
Proton Reduction: The electron-rich reduced porphyrin transfers an electron to a proton (H⁺) from the solution. This process, often involving a second electron transfer, leads to the formation and release of molecular hydrogen (H₂). rsc.org The efficiency of this process is linked to the lifetime of the triplet state and the thermodynamic driving force for electron transfer. rsc.org Some Pt(II) porphyrin systems can drive H₂ evolution even without a co-catalyst. rsc.orgrsc.org
CO₂ Reduction: The photocatalytic reduction of carbon dioxide follows a similar initial pathway of photoexcitation and reductive quenching. mdpi.com
The photo-generated reduced Pt(II) porphyrin species interacts with a CO₂ molecule.
This can lead to the formation of a CO₂ adduct. mdpi.com
Through a series of subsequent electron and proton transfer steps, the coordinated CO₂ is reduced. Common two-electron reduction products include carbon monoxide (CO) and formic acid (HCOOH). mdpi.compan.pl The mechanism can proceed through key intermediates such as a metal-bound carboxylate (*COOH). pan.plnih.gov
| Pt(II) Porphyrin System | Conditions | H₂ Evolution Rate (ηH₂) | Reference |
|---|---|---|---|
| PtD(p-NI)PP | UV-Visible Light, Co-catalyst-free | 750 µmol g⁻¹ h⁻¹ | rsc.org |
| SA-PtPFTPP | Heterogeneous, Co-catalyst-free | 400.0 µmol g⁻¹ h⁻¹ | rsc.org |
| PtT(p-NI)PP | UV-Visible Light, Co-catalyst-free | 300 µmol g⁻¹ h⁻¹ | rsc.org |
This table presents reported hydrogen evolution rates for representative Pt(II) porphyrins, highlighting the potential of this class of compounds.
In electrocatalysis, an external potential is applied to drive the reduction at an electrode surface where the this compound acts as a molecular catalyst. nih.gov
Hydrogen Evolution Reaction (HER): The electrocatalytic HER mediated by metalloporphyrins often proceeds through a metal-hydride intermediate. nih.govresearchgate.net
Catalyst Reduction: The Pt(II) porphyrin is first reduced at the electrode surface, typically in a one-electron step to form a [Pt(II)P˙]⁻ π-anion radical or potentially a Pt(I) species. nih.govresearchgate.net
Protonation: The reduced catalyst reacts with a proton source (e.g., an acid added to the electrolyte) to form a platinum-hydride ([Pt-H]) intermediate. nih.gov
H₂ Formation: Dihydrogen can then be generated through several pathways, such as the reaction of the metal-hydride with a second proton or the reaction between two metal-hydride species. This step releases H₂ and regenerates the initial Pt(II) catalyst. The efficiency is often measured by the overpotential required to drive the reaction. rsc.org
CO₂ Reduction: The electrocatalytic reduction of CO₂ faces a significant challenge from the competing HER, and selectivity is a key goal. nih.govresearchgate.net
Catalyst Reduction: Similar to HER, the cycle begins with the electrochemical reduction of the Pt(II) complex at the electrode. nih.gov
CO₂ Binding and Reduction: The electrochemically generated reduced species binds to a CO₂ molecule, activating it for reduction. nih.gov This may form an intermediate such as [P-Pt-COO]⁻. nih.gov
Product Formation: Through subsequent proton-coupled electron transfer steps, a C-O bond is cleaved, and a product like CO is released. nih.gov The rate-limiting step in related systems is often the formation of the initial carboxylate intermediate (*COOH). mdpi.com The choice of metal center is critical, with different metals favoring different products; for example, Fe and Co porphyrins are often selective for CO, while others can produce HCOO⁻. nih.gov
Active Site Engineering for Enhanced Catalytic Performance
Active site engineering in the context of Coproporphyrin III catalysis is prominently exemplified by studies on coproporphyrin ferrochelatase (CpfC), the enzyme responsible for inserting ferrous iron into the porphyrin macrocycle in the coproporphyrin-dependent (CPD) heme biosynthesis pathway. assumption.eduwiley.com These enzymes provide a natural scaffold where the catalytic environment around Coproporphyrin III can be precisely modified through site-directed mutagenesis to probe and enhance catalytic function. researchgate.netnih.gov
Kinetic and Mechanistic Studies of Catalytic Pathways
Kinetic and mechanistic studies of catalytic pathways involving Coproporphyrin III have been extensively performed in the context of the coproporphyrin-dependent (CPD) heme biosynthesis pathway. researchgate.net The enzyme coproporphyrin ferrochelatase (CpfC) catalyzes the penultimate step in this pathway: the insertion of ferrous iron into the Coproporphyrin III macrocycle to form coproheme. nih.gov
Detailed steady-state kinetic analyses have been conducted on CpfC from various bacterial sources, providing key parameters that describe the catalytic efficiency of this process. For the CpfC from Listeria monocytogenes (LmCpfC), the Michaelis constant (KM) for Fe(II) was determined to be 0.28 µM, and the catalytic rate constant (kcat) was 7.9 min-1. nih.gov This results in a catalytic specificity (kcat/KM) of 4.7 x 105 M-1s-1. nih.gov These values are comparable to those reported for the highly similar enzyme from Staphylococcus aureus (SaCpfC), which has a kcat of 10.5 ± 0.4 min-1. rsc.orgnih.gov Substrate inhibition was observed for LmCpfC at Fe(II) concentrations above 0.8 µM, a regulatory feature also seen in SaCpfC. rsc.orgnih.gov
The reaction mechanism has been probed using a combination of techniques, including X-ray crystallography and resonance Raman spectroscopy. nih.gov These studies have provided snapshots of the enzymatic reaction in progress. It has been shown that upon metalation, the porphyrin macrocycle undergoes a significant saddling distortion. nih.gov This distortion is believed to be a catalytically relevant intermediate state that facilitates iron insertion. The distortion is a consequence of the readjustment of hydrogen bond interactions between the porphyrin's propionate (B1217596) side chains and arginine residues within the enzyme's active site. nih.gov Kinetic and spectroscopic analysis of ligand binding to the product, coproheme, within the enzyme active site further elucidated the accessibility of the catalytic center. Studies using imidazole (B134444) as an exogenous ligand revealed the presence of two distinct binding sites, suggesting two potential substrate access channels to the active site in the monomeric enzyme. qut.edu.au
Table 1: Steady-State Kinetic Parameters for Ferrous Iron Insertion into Coproporphyrin III by Coproporphyrin Ferrochelatase (CpfC)
| Enzyme Source | KM (Fe2+) (µM) | kcat (min-1) | kcat/KM (M-1s-1) | Substrate Inhibition (Fe2+) |
|---|---|---|---|---|
| Listeria monocytogenes | 0.28 | 7.9 | 4.7 x 105 | > 0.8 µM |
| Staphylococcus aureus | Not specified | 10.5 ± 0.4 | Not specified | Observed at elevated concentrations |
Fundamental Mechanisms of Sensing and Environmental Response of Pt Ii Coproporphyrin Iii
Oxygen Sensing Mechanisms
Pt(II) Coproporphyrin III is a prominent phosphorescent probe for oxygen (O₂) sensing. researchgate.netugent.beresearchgate.net Its effectiveness stems from the specific and efficient quenching of its excited triplet state by molecular oxygen. This interaction forms the basis of optical oxygen sensors that are widely used in various scientific and industrial applications. researchgate.netljmu.ac.uk
The process of oxygen sensing using this compound relies on the principle of dynamic quenching of its phosphorescence. When the this compound molecule absorbs light, it is elevated to an excited singlet state. Through a process called intersystem crossing, it can transition to a long-lived excited triplet state. In the absence of an external quencher, the molecule will return to its ground state by emitting light, a phenomenon known as phosphorescence. wikipedia.org
However, molecular oxygen, which has a triplet ground state, can interact with the excited triplet state of the porphyrin. tudublin.ie This interaction, a form of intermolecular deactivation, leads to a non-emissive decay of the porphyrin's excited state, thus "quenching" the phosphorescence. wikipedia.orgtudublin.ie The energy is transferred from the porphyrin to the oxygen molecule, which can result in the formation of reactive singlet oxygen. ugent.betudublin.ie The degree of this quenching is directly proportional to the concentration of molecular oxygen present in the vicinity of the porphyrin. presens.de
The efficiency of this quenching process is enhanced by the long lifetime of the porphyrin's triplet state, which increases the probability of an encounter with an oxygen molecule. rsc.orgnih.gov Pt(II) porphyrins, including this compound, are particularly well-suited for this application due to their strong phosphorescence at room temperature, high quantum yields, and long-lived triplet states. ljmu.ac.ukrsc.orgnih.gov
The relationship between the phosphorescence intensity or lifetime and the concentration of the quencher (in this case, oxygen) is described by the Stern-Volmer equation. wikipedia.orgpresens.de This relationship is fundamental to the calibration of optical oxygen sensors. The equation is typically expressed in two forms, one relating the luminescence intensities and the other relating the lifetimes:
Intensity:
Lifetime:
Where:
I₀ and τ₀ are the phosphorescence intensity and lifetime in the absence of oxygen, respectively. presens.de
I and τ are the phosphorescence intensity and lifetime in the presence of oxygen, respectively. presens.de
[O₂] is the concentration of molecular oxygen. presens.de
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency. presens.de
kₒ is the bimolecular quenching rate constant. wikipedia.org
A linear Stern-Volmer plot, where the ratio of unquenched to quenched intensity (or lifetime) is plotted against the oxygen concentration, indicates a single type of quenching mechanism is dominant. wikipedia.orgnih.gov The slope of this plot gives the Stern-Volmer constant (Kₛᵥ), a key parameter that defines the sensitivity of the sensor. presens.de For Pt(II) porphyrins, the quenching efficiency is high, leading to significant changes in phosphorescence even at low oxygen concentrations. ugent.benih.gov The quenching rate coefficient (kₒ) can be determined from the Stern-Volmer constant and the unquenched lifetime. wikipedia.org
Table 1: Stern-Volmer Parameters for Porphyrin-Based Oxygen Sensors
| Lumophore | Matrix | Quenching Constant (KSV) | Reference |
|---|---|---|---|
| PtOEP | Ormosil | - | researchgate.net |
| PtTFPP | Ormosil | - | researchgate.net |
| PdOEP | Ethyl Cellulose (B213188) | - | researchgate.net |
| PtOEP | Polyvinylchloride | - | researchgate.net |
| PtTPP | Polystyrene | - | nih.gov |
| PtTBP | - | - | nih.gov |
For practical applications, this compound is often embedded within a solid-state matrix, typically a polymer thin film. researchgate.netljmu.ac.ukmdpi.com This immobilization offers several advantages, including enhanced stability, prevention of leaching, and the ability to tailor the sensor's properties. rsc.org The choice of the polymer matrix is critical as it significantly influences the sensor's sensitivity and dynamic range by controlling the diffusion of oxygen to the embedded porphyrin molecules. rsc.orgmdpi.com
Polymers with high oxygen permeability, such as ethyl cellulose and polydimethylsiloxane (B3030410) (PDMS), allow for rapid and efficient diffusion of oxygen, resulting in high sensitivity. mdpi.com This makes them suitable for measuring low oxygen concentrations. Conversely, polymers with lower oxygen permeability, like polymethyl methacrylate (B99206) (PMMA) and polystyrene (PS), restrict oxygen access to the indicator, leading to lower sensitivity but a wider dynamic measurement range. nih.govmdpi.com
The polymer matrix can also affect the linearity of the Stern-Volmer plot. In some matrices, heterogeneous distribution of the porphyrin can lead to non-linear plots, indicating that different porphyrin molecules experience different local oxygen concentrations. nih.govresearchgate.net The physical properties of the polymer, such as its free volume and polarity, can also influence the photophysical properties of the entrapped this compound. mdpi.com The development of thin film sensors allows for a fast response time due to the short diffusion path for oxygen. researchgate.net
Table 2: Common Polymer Matrices for Optical Oxygen Sensors
| Polymer Matrix | Abbreviation | Key Property |
|---|---|---|
| Polystyrene | PS | Low oxygen permeability |
| Polydimethylsiloxane | PDMS | High oxygen permeability |
| Ethyl Cellulose | EC | High oxygen permeability |
| Polymethyl Methacrylate | PMMA | Low oxygen permeability |
| Poly(vinyl chloride) | PVC | Can be plasticized to tune sensitivity |
Sensing of Other Gaseous Analytes
While primarily known for oxygen sensing, the phosphorescence of metalloporphyrins like this compound can also be quenched by other gaseous analytes. For instance, nitrogen dioxide (NO₂) has been shown to be an efficient quencher of the phosphorescence of certain Pt(II) porphyrins. nih.gov In some cases, the quenching by NO₂ can be even more efficient than by oxygen. nih.gov This cross-sensitivity is an important consideration in applications where multiple gases may be present. The mechanism of quenching by other gases can also be dynamic, involving collisional deactivation of the excited triplet state. However, in some instances, irreversible chemical reactions can occur between the porphyrin and the analyte, leading to sensor degradation. nih.gov
Metal Ion Coordination and Selectivity in Sensing
The porphyrin macrocycle is a tetradentate ligand capable of coordinating with a central metal ion. nih.govcore.ac.uk The nature of this central metal ion is a key determinant of the photophysical properties of the metalloporphyrin. nih.gov For this compound, the platinum(II) ion is crucial for its strong phosphorescence and oxygen sensing capabilities.
The coordination chemistry of the porphyrin can also be exploited for the detection of other metal ions. While the central Pt(II) ion is kinetically inert, the peripheral functional groups of the coproporphyrin, specifically the propionic acid side chains, can interact with and bind other metal ions. scispace.com This binding can lead to changes in the photophysical properties of the porphyrin, such as shifts in its absorption and emission spectra, which can be used for sensing. The selectivity of this sensing is determined by the affinity of the porphyrin's functional groups for different metal ions. For instance, the negative charges on the carboxylate groups of water-soluble porphyrins can enhance the coordination of positively charged metal ions. mdpi.com Studies on other porphyrins have shown that the insertion of different metal ions into the porphyrin core can lead to distinct spectral changes, forming the basis for colorimetric or fluorometric detection methods. core.ac.ukmdpi.com
pH and Solvent Medium Effects on Photophysical Properties
The photophysical properties of this compound, like other porphyrins, can be significantly influenced by the surrounding solvent medium and the pH. nih.gov The polarity, viscosity, and protic nature of the solvent can alter the energy levels of the porphyrin's excited states, thereby affecting its absorption and emission spectra, quantum yield, and lifetime. lsu.edunih.gov
For instance, changes in solvent polarity can lead to shifts in the absorption and emission maxima. nih.gov Solvent viscosity can impact the rate of non-radiative decay processes; higher viscosity can reduce collisional deactivation and potentially increase luminescence intensity. lsu.edu
The pH of the medium is particularly important for porphyrins with ionizable functional groups, such as the carboxylic acid groups of coproporphyrin III. The protonation state of these groups can affect the aggregation state of the porphyrin molecules, their solubility, and their interaction with other molecules in the environment. These changes, in turn, can modulate the photophysical properties. For example, the affinity of hemoglobin for oxygen is a function of pH, a principle that highlights the importance of pH in biological sensing applications. rsc.org While specific data on the pH effects on this compound were not detailed in the provided search results, the general principles of porphyrin chemistry suggest that pH would be a critical parameter influencing its performance as a sensor, particularly in aqueous environments. nih.gov
Design Principles for Optochemical Sensors (mechanistic aspects)
The design of effective optochemical sensors based on this compound hinges on several key mechanistic principles that aim to optimize the interaction between the probe, the analyte (primarily oxygen), and the measurement system. These principles focus on the immobilization of the dye, the choice of the support matrix, and modifications to the probe itself to enhance performance.
Immobilization and Matrix Selection:
A crucial design aspect is the immobilization of the PtCP dye within a solid-state matrix. This prevents the dye from leaching and provides a stable and reusable sensor film. The choice of matrix material is critical as it directly influences the sensor's sensitivity, dynamic range, and response time by controlling the diffusion and solubility of oxygen within the matrix. rsc.orgresearchgate.net
Polymer Matrices: Hydrophobic polymers like polystyrene are commonly used. researchgate.net However, for dual-analyte sensors (e.g., O2/pH), the matrix must be permeable to both oxygen and protons. Plasticized polyvinyl chloride (PVC) has been found to possess the required characteristics for such applications. acs.org The permeability of the matrix governs the frequency of collisions between the excited dye and oxygen, thereby modulating the quenching efficiency. researchgate.net
Crystalline Protein Layers (S-layers): S-layers offer a unique immobilization platform due to their crystalline structure, which allows for the reproducible and geometrically precise binding of functional molecules like PtCP. researchgate.net The dye can be covalently bound to the S-layer matrix, creating a highly organized sensor surface. researchgate.net
Nanoparticles: Incorporating PtCP into nanoparticles, such as those made from amphiphilic hydrogels, can shield the dye from environmental interferences and provide optimal quenching characteristics. mdpi.com
Probe Modification and Functionalization:
The intrinsic properties of the PtCP molecule can be tailored for specific applications through chemical modification.
Improving Cellular Uptake: For intracellular oxygen sensing, the ability of the probe to penetrate the cell membrane is paramount. PtCP itself has a low intrinsic ability to cross cell membranes. researchgate.net To overcome this, PtCP can be conjugated with cell-penetrating peptides (CPPs), such as oligoarginine. nih.govresearchgate.netaminer.org These conjugates utilize endocytotic mechanisms to enter the cell, allowing for the measurement of intracellular oxygen levels. researchgate.net
Enhancing Photophysical Properties: The quantum yield and phosphorescence lifetime are key parameters for a sensor's performance. While Pt(II) complexes generally have higher emission quantum yields than their Pd(II) counterparts, further enhancements can be achieved. rsc.org Creating dendrimeric structures where the PtCP core is surrounded by a protective dendritic jacket can isolate the core from interactions with macromolecules and control oxygen diffusion. rsc.org
Sensing Modalities and Signal Transduction:
The quenched phosphorescence signal can be measured in several ways, each with its own advantages.
Intensity Measurements: The simplest method involves measuring the decrease in phosphorescence intensity. However, this can be susceptible to fluctuations in light source intensity, detector sensitivity, or dye concentration. nih.gov
Lifetime-Based Sensing: Measuring the phosphorescence lifetime provides a more robust and reliable signal. nih.gov The lifetime is an intrinsic property of the molecule in its specific environment and is independent of probe concentration or excitation light intensity. This is often achieved using phase modulation or time-resolved fluorometry. nih.govresearchgate.net The relatively long phosphorescence lifetimes of Pt-porphyrins (in the microsecond range) make the implementation of lifetime-based sensing technically straightforward. nih.gov
Ratiometric Sensing: In this approach, an oxygen-insensitive reference dye with different emission characteristics is co-immobilized with the PtCP. The ratio of the two emission intensities provides a self-referenced signal that corrects for many instrumental artifacts. rsc.org
The design of a this compound-based sensor is therefore a multi-faceted process involving the careful selection of the matrix, potential modification of the porphyrin structure, and choice of an appropriate detection modality to achieve the desired sensitivity, selectivity, and stability for a given application.
Research Findings on Pt(II) Coproporphyrin Probes
| Probe/Sensor System | Matrix/Conjugate | Analyte(s) | Key Findings | Reference |
| PtCP-NH₂ | N/A (for intracellular use) | Intracellular O₂ | Demonstrated higher loading efficiency and phosphorescent signals compared to macromolecular probes in several cell lines. | researchgate.net |
| Pt(II) porphyrin dye | S-layer protein matrix | O₂ | Covalent binding to the crystalline S-layer provides a stable matrix. Oxygen concentration measured by phase modulation fluorimetry. | researchgate.net |
| Meso-substituted Pt-porphyrin | Plasticized PVC membrane | O₂ and pH | Bifunctional dye allows for dual-analyte sensing. O₂ quenching affects lifetime and intensity; protonation alters absorption spectrum. | acs.org |
| PtCP-Oligoarginine Conjugates | Peptide conjugates | Intracellular O₂ | Relied on endocytotic mechanisms for cell entry, showing diverse patterns of intracellular distribution. | researchgate.net |
| MitoXpress-Xtra (PtCP-based) | BSA conjugate (water-soluble) | Dissolved O₂ | Used in micro-respirometry; provides stable and calibration-free phosphorescence lifetime-based sensing. | mdpi.com |
Photophysical Properties of Porphyrin-Based Oxygen Probes
| Dye Type | Typical Excitation (nm) | Typical Emission (nm) | Phosphorescence Lifetime (unquenched) | Suitability for O₂ Range | Reference |
| Pt-Porphyrins | 370-410, 500-550 | 630-700 | 40–100 µs | Ambient O₂ (0–200 μM) | nih.gov |
| Pd-Porphyrins | 370-410, 500-550 | 630-700 | 400–1,000 µs | Low O₂ (<50 μM) | nih.gov |
| Ir(III) Complexes | N/A | N/A | Medium-range lifetimes | N/A | nih.gov |
Non Covalent Interactions and Supramolecular Chemistry of Pt Ii Coproporphyrin Iii
Molecular Recognition and Host-Guest Chemistry
The structure of porphyrins, including Pt(II) Coproporphyrin III, allows them to act as hosts in host-guest chemistry. The porphyrin macrocycle itself provides a cavity that can bind specific guest molecules. This recognition is often driven by a combination of size complementarity and non-covalent forces.
Porphyrin-based supramolecular structures, such as molecular squares, can be constructed using Pt(II) or other metal corners. nih.gov These assemblies create well-defined cavities capable of encapsulating guest molecules. The binding within these cavities can be monitored through various spectroscopic techniques, including NMR spectroscopy or changes in the host's luminescence. nih.gov In systems involving Pt(II)-coordinated assemblies, the binding of guest molecules can be highly selective. For instance, the electron-rich core of a porphyrin within a bow-tie-shaped complex can selectively form a charge-transfer complex with a highly π-acidic guest molecule. researchgate.net The binding affinity in such host-guest systems can be substantial, with association constants reaching as high as 4 × 10⁷ M⁻¹ for specific guest molecules binding within a porphyrinic square. nih.gov
Self-Assembly of this compound Architectures
The capacity of this compound and related porphyrins to self-assemble into highly ordered, large-scale structures is a defining feature of their supramolecular chemistry. rsc.org This bottom-up approach allows for the fabrication of sophisticated nanomaterials from molecular building blocks. nih.govresearchgate.net The process is spontaneous and driven by the minimization of free energy through the formation of multiple non-covalent bonds. The resulting architectures can range from simple aggregates to complex one-dimensional (1D) and two-dimensional (2D) nanostructures. mdpi.com
In both solution and the solid state, this compound exhibits a strong tendency to aggregate. This phenomenon is primarily driven by the strong attractive π-π stacking interactions between the large, aromatic porphyrin macrocycles. acs.org The nature of the aggregation can be influenced by several factors, including solvent polarity, concentration, temperature, and the specific peripheral substituents on the porphyrin ring. acs.orgacs.org
Porphyrin aggregates are typically classified into two main types based on their spectroscopic signatures:
J-aggregates: Characterized by a red-shift in the Soret absorption band compared to the monomer. This indicates a "staircase" or head-to-tail arrangement of the porphyrin molecules.
H-aggregates: Exhibit a blue-shift in the Soret band, corresponding to a face-to-face or "pancake stack" conformation. acs.org
In aqueous solutions, the amphiphilic nature of porphyrins with carboxylate or propionate (B1217596) groups can lead to the formation of various aggregate species, including dimers and higher-order structures. chemrxiv.org The aggregation state can be reversible and influenced by pH. chemrxiv.org In the solid state, these intermolecular interactions lead to the formation of crystalline or amorphous materials where the porphyrin units adopt ordered packing arrangements. mdpi.com
Under specific conditions, the self-assembly of Pt(II) porphyrins can lead to the formation of well-defined, anisotropic nanostructures such as nanofibers and nanosheets. mdpi.com These hierarchical structures result from directional intermolecular interactions that favor growth along specific axes.
A notable example involves the co-assembly of a visible-light-sensitive Pt(II) porphyrin, Pt(II) meso-tetrakis(4-carboxyphenyl)porphyrin (PtTCPP), with steroidal alkaloid glycosides like α-tomatine and dehydrotomatine (B3028086). mdpi.com This process yields supramolecular hybrids with distinct morphologies:
Nanofibrous Vesicles: The interaction between PtTCPP and α-tomatine leads to the formation of fibrous vesicle nanostructures. mdpi.com
Nanosheets: Co-assembly with dehydrotomatine results in the formation of nanosheet structures. mdpi.com
These self-assembled structures are typically 3–5 nm thick and can extend several micrometers in width or length. mdpi.com The formation of these distinct nano-architectures is dictated by the specific intermolecular interactions between the porphyrin and the tomatine (B1682986) analogues. mdpi.com Similarly, other research has demonstrated the ability of platinum(II)-peptide conjugates to assemble into fibrillar superstructures, highlighting a broader tendency for Pt(II) complexes to form such one-dimensional nanomaterials.
The formation and stability of the diverse supramolecular architectures of this compound are governed by a synergistic interplay of several non-covalent interactions.
π-π Stacking: This is one of the most significant driving forces in porphyrin self-assembly. The large, electron-rich π-systems of the porphyrin macrocycles lead to strong attractive interactions, promoting the stacking of molecules into aggregates and more ordered structures. rsc.orgacs.org
Metal-Ligand Coordination: The central Pt(II) ion can engage in axial coordination with suitable donor ligands. While square planar Pt(II) complexes have their primary coordination sites occupied, interactions with other species are still possible. More broadly in metalloporphyrin chemistry, coordination bonds are a powerful tool for directing the assembly of complex, multi-component structures like molecular squares and cages. mdpi.com
Hydrogen Bonding: The peripheral propionate groups of this compound are capable of forming strong and directional hydrogen bonds. These interactions are particularly important in guiding the assembly of porphyrins functionalized with carboxylic acid groups, leading to robust, organized networks in the solid state. rsc.org
Intermolecular Interactions with Biological Macromolecules (focus on binding chemistry)
The interaction of this compound with biological macromolecules is of significant interest. Porphyrins are known to bind to various proteins, and this binding can influence their distribution and biological activity. The most studied interaction is with serum albumin, the primary transport protein in blood plasma.
Human Serum Albumin (HSA) is a major carrier for numerous endogenous and exogenous compounds, including many porphyrins. Spectroscopic and computational studies have provided detailed insights into the binding chemistry of porphyrins and related Pt(II) complexes with HSA.
The binding is typically a spontaneous process driven by a combination of forces. The primary binding site for many porphyrins is located in the hydrophobic cavity of subdomain IIA of HSA, also known as Sudlow's site I. This site is also the location of the single tryptophan residue (Trp-214) in HSA, which is often used as an intrinsic fluorescent probe to study binding events.
The key chemical interactions stabilizing the porphyrin-HSA complex include:
Hydrophobic and van der Waals forces: These are the main contributors to the binding energy, as the hydrophobic porphyrin macrocycle is encapsulated within the nonpolar pocket of the protein, displacing water molecules.
Hydrogen Bonds: The propionate side chains of Coproporphyrin III can form hydrogen bonds with polar amino acid residues within the binding pocket.
Electrostatic Interactions: The negatively charged carboxylate groups of the propionate side chains can form salt bridges with positively charged residues like lysine (B10760008) and arginine.
Fluorescence quenching studies are commonly used to quantify these interactions. The binding of a molecule near Trp-214 can quench its intrinsic fluorescence, allowing for the calculation of binding parameters.
| Porphyrin Type | Binding Constant (Kb) | Number of Binding Sites (n) | Primary Driving Forces |
|---|---|---|---|
| Anionic Porphyrin (TSPP) | 0.6 to 6.6 μM-1 | ~3 | Hydrogen bonds, salt bridges, π-cation interactions |
| Cationic Porphyrin (t-H2Pagg) | - | - | Electrostatic and Hydrophobic interactions |
| Pt(II) Chelate (Pt(PrPyrr)) | ~105 - 107 M-1 (Affinity Constant, Ka) | - | Enthalpically driven, London dispersion forces |
Molecular docking simulations complement experimental data by providing a structural model of the binding. These models have confirmed that porphyrins can be stabilized in subdomain IIA through interactions with specific amino acid residues such as Trp-214, Arg-218, and various lysine residues. The binding process can sometimes induce minor conformational changes in the secondary and tertiary structure of the albumin protein.
Modes of Interaction with Nucleic Acids (DNA/RNA)
There is a lack of specific studies detailing the binding modes of this compound with DNA or RNA. Generally, metalloporphyrins can interact with nucleic acids through several non-covalent mechanisms, including intercalation between base pairs, groove binding (major or minor), and external stacking along the phosphate (B84403) backbone. The preferred mode of interaction is influenced by factors such as the size and charge of the porphyrin's peripheral substituents, the nature of the central metal ion, and the sequence and conformation of the nucleic acid.
For platinum(II) porphyrins, the square planar coordination geometry of the Pt(II) ion could facilitate intercalative binding. However, the specific influence of the propionate and acetate (B1210297) side chains of Coproporphyrin III on these interactions has not been reported. Spectroscopic techniques such as UV-Vis, fluorescence, and circular dichroism are typically employed to study these interactions, but such data for this compound is not readily found in published research.
Interactions with Membrane-Mimicking Systems (e.g., liposomes, micelles)
Similarly, there is a significant gap in the scientific literature regarding the specific interactions of this compound with membrane-mimicking systems like liposomes and micelles. The amphiphilic nature of coproporphyrins, stemming from their hydrophobic macrocycle and hydrophilic carboxylate groups, suggests they would interact with lipid bilayers and surfactant aggregates.
Research on other porphyrins has shown that they can be incorporated into liposomal bilayers or encapsulated within micelles. These interactions are governed by hydrophobic and electrostatic forces and can influence the porphyrin's aggregation state, photophysical properties, and its potential for applications such as photodynamic therapy and drug delivery. However, without specific experimental data for this compound, any discussion on its behavior in these systems would be purely speculative.
Integration into Advanced Materials and Hybrid Systems
Incorporation into Polymer Matrices and Thin Films for Functional Materials
The dispersion of Pt(II) Coproporphyrin III and its derivatives into polymer matrices is a common strategy to create functional materials, especially for optical sensing applications. The polymer acts as a solid support, preventing the aggregation of the porphyrin molecules, which can lead to the quenching of their phosphorescence. The choice of polymer is critical as its properties, such as oxygen permeability and refractive index, directly influence the performance of the final material.
Commonly used polymers include polystyrene (PS), poly(methyl methacrylate) (PMMA), and various copolymers. The porphyrin can be physically entrapped within the polymer matrix or covalently bonded to the polymer chains. These composite materials are often fabricated into thin films, which are ideal for use in fiber-optic sensors and planar sensing devices. For instance, Pt(II) porphyrin-based films are extensively used as oxygen sensors, where the quenching of the porphyrin's phosphorescence by molecular oxygen is measured. The intensity or the lifetime of the phosphorescence signal correlates with the partial pressure of oxygen. Research has shown that derivatives like Pt(II)-coproporphyrin-III tetraethyl ester are particularly useful for fiber-optical devices. bohrium.com
Another approach involves fixing the porphyrin onto solid, porous substrates like nano-porous glass. In one study, Pt(II) coproporphyrin I, a structural isomer of coproporphyrin III, was immobilized on the surface of nano-porous glass. rsc.org This method allowed the porphyrin to be loaded at concentrations far exceeding its solubility limits while maintaining a monomeric dispersion. The rigid environment of the glass surface suppressed non-radiative decay processes, leading to a significant enhancement of the phosphorescence quantum yield and a longer triplet lifetime compared to the porphyrin in solution. rsc.org This highlights the crucial role of the host matrix in modulating the photophysical properties of the embedded porphyrin.
Key Research Findings for Porphyrin Incorporation in Solid Matrices
| Property | Pt(II) Coproporphyrin I in THF Solution | Pt(II) Coproporphyrin I on Nano-Porous Glass |
|---|---|---|
| Dispersion State | Monomeric up to solubility limit | Monomeric at high loading concentrations |
| Phosphorescence Quantum Yield | Baseline | Double the enhancement compared to solution rsc.org |
| Triplet Lifetime | Shorter | Extended rsc.org |
Hybrid Systems with Nanoparticles (e.g., Carbon Nanoclusters, Gold Nanoparticles, Metal Oxides)
Creating hybrid systems by combining this compound with various nanoparticles is a promising strategy for developing advanced materials with synergistic or enhanced properties. These nanoparticles can serve as scaffolds, energy transfer partners, or catalytic centers, augmenting the inherent functionalities of the porphyrin.
Gold Nanoparticles (AuNPs): Porphyrins can be adsorbed onto the surface of gold nanoparticles through coordination between the pyrrolic nitrogen atoms and the gold surface. acs.org This interaction can form a stable complex, and the AuNPs can act as carriers. While specific studies on this compound are limited, research on similar porphyrin-AuNP conjugates has demonstrated their potential. For instance, such hybrids have been explored for photodynamic therapy, where the AuNPs can enhance the delivery and efficacy of the photosensitizing porphyrin. rsc.org The strong coupling between the porphyrin's π-orbital and the gold's 6s orbital can influence the electronic properties of the system. acs.org
Metal Oxides: The interaction of porphyrins with metal oxide surfaces is crucial for applications in catalysis and molecular electronics. mdpi.com Studies involving the adsorption of porphyrins on ultra-thin films of cobalt(II) oxide (CoO) have shown that the substrate's structure significantly influences the self-assembly and mobility of the porphyrin molecules. beilstein-journals.org Such hybrid systems can effectively decouple the porphyrin from a metallic substrate underneath the oxide layer, preserving its electronic properties. beilstein-journals.org Integrating this compound with semiconducting metal oxides like TiO₂ or ZnO could create efficient photocatalytic systems, where the porphyrin acts as a photosensitizer, absorbing visible light and injecting electrons into the conduction band of the metal oxide.
Carbon Nanoclusters: Platinum nanoclusters anchored on porous carbon-based materials, such as ultrathin porous carbon nitride, have been developed for enhanced photocatalysis. nih.gov In these systems, the carbon material provides a high surface area for uniform dispersion of the Pt nanoclusters and acts as a photosensitizer, while the platinum serves as a co-catalyst. While this research focuses on platinum nanoclusters rather than porphyrin complexes, it demonstrates the potential of combining platinum species with carbon nanomaterials. A hybrid system of this compound with carbon nanostructures could potentially combine the light-harvesting ability of the porphyrin with the excellent charge transport and catalytic properties of both the carbon support and the platinum center.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Containing this compound
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Using porphyrins as the organic linkers creates Porphyrin-Based MOFs (PMOFs), which combine the well-defined porosity and high surface area of MOFs with the unique photophysical and catalytic properties of porphyrins. mdpi.com
The design of PMOFs involves the careful selection of a porphyrin linker and a metal-based secondary building unit (SBU) to achieve a desired network topology, pore size, and functionality. nih.gov Carboxylate groups are commonly added to the periphery of the porphyrin macrocycle to serve as coordination sites for linking with the metal SBUs. A widely used ligand for this purpose is meso-tetra(4-carboxyphenyl)porphyrin (H₂TCPP) and its metallated derivatives. mdpi.com
The synthesis of PMOFs containing Pt(II) porphyrins typically involves a solvothermal reaction, where the Pt(II)-porphyrin linker and a metal salt (e.g., a zirconium salt like ZrCl₄) are heated in a high-boiling-point solvent such as N,N-dimethylformamide (DMF). mdpi.comrsc.org Modulators, such as benzoic acid or acetic acid, are often added to the reaction mixture to control the crystallinity and defect density of the resulting MOF. This process leads to the self-assembly of highly ordered, porous structures. For example, the well-known PCN-222, PCN-223, and PCN-224 series of MOFs are built from zirconium-based SBUs and TCPP linkers. acs.org By using a pre-metalated Pt(II)TCPP linker, analogues such as Pt(II)PCN-224 can be synthesized using similar protocols. rsc.orgacs.org
Another synthetic strategy is post-synthetic metalation, where a free-base porphyrin MOF is first synthesized and then exposed to a solution containing a platinum salt to insert Pt(II) ions into the porphyrin cores within the intact framework. mdpi.com
The integration of Pt(II) porphyrins into MOF architectures results in materials with exceptionally high porosity and surface areas. For example, Pt(II)PCN-224, an analogue of the PCN-224 MOF, exhibits a Brunauer-Emmett-Teller (BET) surface area of approximately 2300 m² g⁻¹. rsc.org These MOFs possess ordered channels and cavities, with the pore dimensions being dictated by the specific MOF topology. The PCN-224 structure, for instance, features large one-dimensional channels. rsc.org
This porous structure ensures that the Pt(II) porphyrin units are spatially isolated from one another, which prevents aggregation and self-quenching of their phosphorescence. The high internal surface area also allows for efficient diffusion of small molecules (analytes or reactants) to the active porphyrin sites within the framework.
Structural Properties of Selected Porphyrin-Based MOFs
| MOF Name | Porphyrin Linker | Metal SBU | BET Surface Area (m² g⁻¹) | Key Structural Feature |
|---|---|---|---|---|
| PCN-224 | H₂TCPP (free-base) | Zirconium | ~2600 rsc.org | Ordered vacancies and large channels rsc.org |
| Pt(II)PCN-224 | Pt(II)TCPP | Zirconium | ~2300 rsc.org | High porosity with isolated Pt(II) centers rsc.org |
The incorporation of this compound or similar Pt(II) porphyrins into a MOF structure has a profound impact on its functional properties.
Photophysical Properties: The rigid, isolating framework of a MOF is ideal for preserving and enhancing the phosphorescent properties of Pt(II) porphyrins. The luminescence of these MOFs is highly sensitive to the presence of molecular oxygen. rsc.org This makes materials like Pt(II)PCN-224 highly effective for optical oxygen sensing. The high porosity allows oxygen to rapidly diffuse throughout the structure, leading to efficient quenching of the phosphorescence. Pt(II)PCN-224 has been shown to be suitable for detecting trace amounts of oxygen, with a limit of detection around 1 Pa. rsc.org The long phosphorescence decay time (18.6 μs for Pt(II)PCN-224) is a key factor in achieving this high sensitivity. rsc.org
Catalytic Properties: Porphyrin-based MOFs are promising heterogeneous catalysts. mdpi.com The MOF framework provides isolated active sites, mimicking enzymes, and prevents the degradation of the catalytic centers. mdpi.com MOFs containing Pt(II) porphyrins have been investigated for photocatalysis. For example, an atomically Pt-dispersed aluminum-porphyrin MOF (Al-TCPP-Pt) demonstrated significantly enhanced activity for photocatalytic hydrogen production from water under visible light. mdpi.com The MOF structure facilitates efficient light harvesting by the porphyrin units and subsequent electron transfer, with the platinum atoms acting as crucial channels for this process. mdpi.com In another study, a series of metalloporphyrin-based MOFs, including a Pt(II) variant, were used for the photocatalytic reduction of CO₂. mdpi.com The combination of the light-harvesting porphyrin linkers and the stable porous structure makes these materials effective for converting solar energy into chemical fuels. mdpi.commdpi.com
Thin Film Fabrication and Device Integration Principles
For many practical applications, such as sensors and electronic devices, it is necessary to fabricate this compound-containing materials into thin films on solid substrates. Several techniques can be employed for this purpose.
Layer-by-Layer (LbL) Assembly: This technique involves the sequential adsorption of materials with complementary interactions (e.g., opposite charges) to build up a multilayered thin film with nanometer-scale control over thickness and architecture. sabanciuniv.edu This method is suitable for charged porphyrin derivatives and can be used to create uniform, functional coatings.
Solvothermal Growth on Surfaces: Porphyrin-based MOF thin films can be grown directly on substrates. One effective method involves coating a substrate, such as a transparent conducting oxide (TCO), with a sacrificial layer of a metal oxide (e.g., alumina (B75360) via atomic layer deposition). mdpi.com When this coated substrate is placed in a solvothermal reaction mixture containing the porphyrin linker, the metal oxide layer is consumed, acting as the metal source for the MOF, which grows as a thin film directly on the substrate surface. This method produces high-quality, transparent, and porous MOF films that are well-adhered to the substrate. mdpi.com
Vapor Phase Infiltration (VPI): For pre-fabricated porous films (e.g., a free-base porphyrin MOF film), VPI can be used for post-synthetic modification. This technique involves exposing the film to a vapor of a volatile metal precursor. The precursor diffuses into the pores of the MOF and reacts with the porphyrin units, in this case, inserting platinum into the macrocycle. mdpi.com
The integration of these thin films into devices requires careful consideration of the interface between the functional film and the device components (e.g., electrodes, optical fibers). The ability to grow PMOF films directly on conductive substrates like FTO (Fluorine-doped Tin Oxide) is a significant step towards creating photoelectrochemical devices, where the porphyrin film can act as the light-absorbing and charge-generating layer. mdpi.com
Future Directions and Emerging Research Avenues for Pt Ii Coproporphyrin Iii
Innovations in Synthetic Methodologies for Complex Architectures
Future research will focus on moving beyond the synthesis of the isolated Pt(II) Coproporphyrin III molecule to the construction of intricate, multi-component architectures with tailored functionalities. Traditional synthetic methods will be augmented by advanced strategies to create highly elaborated structures.
Key research directions include:
Porphyrin-Based Frameworks: Integrating this compound as a building block into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). researchgate.netmdpi.com The propionic acid side chains of the coproporphyrin are ideal anchor points for creating extended, porous structures. Such frameworks could exhibit enhanced stability and unique catalytic or sensing properties arising from the ordered arrangement of the platinum porphyrin units. An atomically Pt-dispersed aluminum-porphyrin-based MOF has already demonstrated the potential of this approach for photocatalysis. mdpi.com
Multi-Porphyrin Arrays and Dimers: Employing organometallic techniques to link this compound units into dimers or larger oligomers. researchgate.net These new synthetic strategies can create defined pathways for energy or electron transfer between porphyrin units, which is crucial for applications in artificial photosynthesis and molecular electronics.
Site-Specific Functionalization: Developing methods for the selective modification of the porphyrin macrocycle's peripheral positions. This would allow for the attachment of other functional moieties, such as targeting ligands for biomedical applications, catalytic centers, or specific receptors for advanced sensing.
Advanced Spectroscopic Tools for In Situ and Operando Studies
Understanding the dynamic behavior of this compound in real-world applications is critical for designing next-generation materials. While standard spectroscopic techniques provide valuable information, the future lies in applying advanced in situ and operando methods. These tools allow for the observation of the molecule under actual operating conditions—for instance, during a catalytic reaction or a sensing event. nih.govresearchgate.net
In situ refers to measurements performed under relevant reaction conditions, while operando spectroscopy goes a step further by simultaneously measuring the reaction products or sensor output, directly linking the molecular state to its function. reddit.com This provides unprecedented insight into reaction mechanisms and dynamic structural changes. researchgate.netnih.gov
The following table outlines potential applications of these advanced techniques for studying this compound.
| Spectroscopic Tool | Potential Application for this compound | Insights Gained |
| Time-Resolved Phosphorescence Spectroscopy | Operando monitoring of oxygen concentration changes within living cells or bioreactors. researchgate.net | Real-time correlation between phosphorescence lifetime and biological or chemical activity. |
| Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) | In situ study of the platinum center's oxidation state during a catalytic cycle or upon exposure to various gaseous analytes. | Elucidation of the electronic changes at the active site that govern catalytic or sensing mechanisms. researchgate.net |
| X-ray Absorption Spectroscopy (XAS) | In situ/Operando characterization of the local coordination environment around the Pt(II) ion during photocatalysis. | Tracking changes in bond distances and coordination numbers to identify transient intermediates. nih.gov |
| Raman and Infrared (IR) Spectroscopy | Operando investigation of vibrational modes of the porphyrin macrocycle as it interacts with target analytes or participates in a reaction. | Identification of specific molecular interactions, such as axial coordination or hydrogen bonding, that are key to function. nih.gov |
Refined Computational Models for Predictive Capabilities
Computational chemistry provides a powerful tool for the rational design of new molecules and materials, reducing the need for trial-and-error synthesis. Future research will leverage increasingly sophisticated computational models to predict and understand the properties of this compound and its derivatives before they are ever made in a lab.
Key theoretical approaches include:
Density Functional Theory (DFT): DFT will be used to accurately predict the ground-state geometries, electronic structures, and stability of complex systems incorporating this compound. nih.govrsc.org This can guide the design of new catalysts by modeling substrate binding and reaction pathways.
Time-Dependent Density Functional Theory (TD-DFT): This method is crucial for predicting the photophysical properties of porphyrins. nih.govmdpi.com Future models will aim for higher accuracy in predicting the phosphorescence quantum yields, lifetimes, and emission spectra of novel this compound-based materials, accelerating the discovery of new phosphors for sensing and imaging. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound within larger systems, such as its interaction with polymer matrices in sensor films or its self-assembly into supramolecular structures in solution. This provides insight into material morphology and stability.
Exploration of Novel Catalytic Transformations and Mechanisms
While metalloporphyrins are known to be effective catalysts for a range of organic transformations, including oxidations and epoxidations, the catalytic potential of this compound remains largely unexplored. researchgate.netnih.gov Its robust nature and potent photophysical properties make it an attractive candidate for light-driven catalysis.
Future research avenues in catalysis include:
Photocatalytic Water Splitting: Inspired by natural photosynthesis, Pt(II) porphyrins can act as photosensitizers for driving challenging chemical reactions. A water-soluble Pt(II) porphyrin has already demonstrated high stability and efficiency as a photosensitizer for visible-light-driven water oxidation. rsc.org this compound could be integrated into systems for generating hydrogen fuel from water.
CO₂ Reduction: Developing catalytic systems where this compound captures solar energy to drive the conversion of carbon dioxide into valuable fuels or chemical feedstocks.
Selective Organic Synthesis: Utilizing this compound as a photoredox catalyst to enable novel C-H functionalization or cross-coupling reactions under mild, light-driven conditions, offering a green alternative to traditional thermal methods. beilstein-journals.org The incorporation of the molecule into nanocomposites could further enhance catalytic activity and stability. researchgate.net
Expanding Fundamental Sensing Paradigms Beyond Oxygen
The sensitivity of this compound's phosphorescence to quenching by molecular oxygen is well-documented. researchgate.net The future of sensing with this compound involves creating new paradigms that leverage its photophysical properties to detect a much wider range of analytes.
Emerging research directions are:
Volatile Organic Compound (VOC) Detection: Porphyrin-based materials are appealing for detecting VOCs due to their exceptional optical properties and stability. researchgate.netmdpi.com By modifying the periphery of the this compound macrocycle, it may be possible to create specific binding sites for VOCs, leading to changes in the phosphorescence signal upon exposure.
Metal Ion Sensing: Porphyrins can be functionalized to act as selective sensors for various metal ions. nih.gov The introduction of specific chelating groups onto the coproporphyrin scaffold could enable the selective detection of environmentally or biologically important metal ions through changes in emission.
Sensing of Biological Molecules: Research has shown that other Pt-porphyrins can detect biologically relevant species like hydrogen peroxide. mdpi.com Future work could adapt this compound for the detection of biomarkers such as glucose, nitric oxide, or specific enzymes, opening doors for new diagnostic tools.
Rational Design of Supramolecular Systems with Tunable Properties
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful "bottom-up" approach to creating complex and functional nanomaterials. The four propionate (B1217596) side chains on this compound are ideal functional handles for directing self-assembly.
Future research will focus on:
Programmed Self-Assembly: Using the carboxylate groups to form predictable and stable structures through hydrogen bonding or coordination with metal ions. This could lead to the formation of nanofibers, nanosheets, vesicles, or hydrogels. nih.govacs.org
Stimuli-Responsive Materials: Designing supramolecular assemblies of this compound whose properties can be controlled by external stimuli. For example, a change in pH could alter the protonation state of the carboxylate groups, leading to a disassembly of the structure and a corresponding change in its phosphorescence.
Host-Guest Systems: Combining this compound with host molecules like cyclodextrins or hemicucurbiturils to form inclusion complexes. mdpi.com The binding of a guest analyte within the host could modulate the porphyrin's photophysical properties, forming the basis of a highly selective sensing system.
Engineering of Advanced Functional Materials for Specific Performance Parameters
The ultimate goal of the fundamental research outlined above is to engineer advanced functional materials where the properties of this compound are harnessed for specific, high-performance applications. This involves integrating the molecule into solid-state matrices, polymers, and hybrid composites.
The table below summarizes potential future materials and their targeted performance parameters.
| Engineered Material | Constituent Components | Targeted Performance Parameter | Potential Application |
| Photocatalytic MOF | This compound linkers, metal nodes (e.g., Zr, Al) | High efficiency in visible-light-driven catalysis, substrate selectivity. mdpi.com | Environmental remediation (pollutant degradation), green fuel production. rmit.edu.au |
| Ratiometric Sensor Film | This compound (phosphorescent indicator), stable fluorophore (reference) in a polymer matrix. | High-precision sensing that is independent of probe concentration or excitation intensity. | Medical diagnostics, food packaging, industrial process control. |
| Optoelectronic Device Component | This compound doped into a conductive polymer or semiconductor layer. | Efficient energy transfer, strong light absorption in the visible spectrum. hkbu.edu.hk | Organic Light-Emitting Diodes (OLEDs), photovoltaic cells. |
| Biomedical Imaging Agent | This compound conjugated to biomolecules (e.g., peptides, antibodies). | Targeted accumulation in specific tissues, activatable phosphorescence in response to biomarkers. acs.org | Cancer diagnosis, real-time oxygen mapping in tumors for photodynamic therapy. |
By pursuing these emerging research avenues, the scientific community can elevate this compound from a single-purpose oxygen indicator to a versatile platform for creating a new generation of advanced materials and technologies.
Q & A
Q. What are the key analytical techniques for separating and quantifying Pt(II) Coproporphyrin III isomers in complex biological matrices?
Methodological Answer: High-performance liquid chromatography (HPLC) is the gold standard for separating coproporphyrin isomers. A reversed-phase system with isocratic elution can resolve isomers I, II, III, and IV, as demonstrated for coproporphyrin derivatives . For quantification, spectrophotometric or fluorimetric methods are employed, but accuracy depends on the purity of reference standards. Recrystallization of methyl esters is critical to avoid artifacts in extinction coefficient calculations . Researchers should validate isomer identity using spectral absorption profiles (e.g., Soret band at ~400 nm) and melting points of esterified derivatives, as impurities in synthetic esters can skew results by up to 12% .
Q. How does the aggregation behavior of this compound in aqueous solutions influence its experimental applications?
Methodological Answer: this compound exhibits concentration-dependent aggregation. Below 4 µM, dimerization dominates, while higher concentrations trigger "micellization," forming large aggregates that alter spectral properties (e.g., redshifted Soret bands) . This behavior impacts photophysical studies, as aggregation reduces quantum yield and complicates intracellular sensing. To mitigate aggregation, researchers should:
- Use buffered solutions below 4 µM.
- Adjust pH and ionic strength to stabilize monomeric forms.
- Include detergents (e.g., Tween-20) in cell-culture media to prevent nonspecific aggregation .
Advanced Research Questions
Q. What methodological challenges arise when conjugating this compound to oligoarginine peptides for intracellular oxygen sensing?
Methodological Answer: Conjugation strategies must balance peptide length and linker chemistry to ensure cell penetration without quenching phosphorescence. Studies on Pt(II)-Coproporphyrin I (PtCP-I) reveal that tetra-substituted short peptides (e.g., R₄) enhance endocytic uptake, while long peptides (e.g., R₁₂) cause lysosomal trapping . For Pt(II)-Coproporphyrin III, similar principles apply, but isomer-specific steric effects may alter intracellular distribution. Key considerations:
Q. How can researchers resolve discrepancies in coproporphyrin isomer quantification caused by esterification artifacts?
Methodological Answer: Impurities in methyl esters (e.g., residual solvents, incomplete esterification) lead to underestimation of extinction coefficients. To address this:
Q. What enzymatic pathways utilize Coproporphyrin III in bacterial heme synthesis, and how do they differ from eukaryotic pathways?
Methodological Answer: Gram-positive bacteria (e.g., Staphylococcus) employ a noncanonical pathway where Coproporphyrin III is oxidized to Fe-coproporphyrin (coproheme) by HemH, followed by HemQ-mediated decarboxylation to protoheme . Unlike eukaryotes, these bacteria bypass protoporphyrin IX entirely. Researchers studying bacterial resistance should:
- Target HemQ for antimicrobial drug development.
- Use LC-MS/MS to track coproheme intermediates in pathogen models .
Key Research Gaps and Recommendations
- Isomer-Specific Dynamics: Most studies focus on Coproporphyrin I; Pt(II)-Coproporphyrin III requires isomer-specific aggregation and conjugation studies.
- Biological Relevance: Investigate Pt(II)-Coproporphyrin III’s role in bacterial heme synthesis as a therapeutic target .
- Standardization: Develop certified reference materials for Coproporphyrin III esters to improve quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
